molecular formula C12H13FO3 B2414453 Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 1070237-29-4

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No.: B2414453
CAS No.: 1070237-29-4
M. Wt: 224.231
InChI Key: BHCKKUGZTFMRSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(4-fluorophenyl)-2-oxoacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(4-fluorophenyl)-2-oxoacetic acid and tert-butyl alcohol.

    Reduction: The carbonyl group in the oxoacetate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Carried out using lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

    Hydrolysis: Produces 2-(4-fluorophenyl)-2-oxoacetic acid and tert-butyl alcohol.

    Reduction: Yields tert-butyl 2-(4-fluorophenyl)-2-hydroxyacetate.

    Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-chlorophenyl)-2-oxoacetate
  • Tert-butyl 2-(4-bromophenyl)-2-oxoacetate
  • Tert-butyl 2-(4-methylphenyl)-2-oxoacetate

Uniqueness

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCKKUGZTFMRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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